
Fmoc-Alpha-Me-D-Orn(Boc)-OH
Overview
Description
Fmoc-Alpha-Me-D-Orn(Boc)-OH (CAS: 1315449-95-6) is a protected ornithine derivative widely used in solid-phase peptide synthesis (SPPS). Its molecular formula is C₂₆H₃₂N₂O₆, with a molecular weight of 468.5 g/mol . The compound features:
- Fmoc (9-fluorenylmethyloxycarbonyl) protection on the α-amino group, ensuring orthogonal deprotection under mild basic conditions.
- Boc (tert-butoxycarbonyl) protection on the side-chain amine of the ornithine residue, which is acid-labile.
- An α-methyl group on the D-ornithine backbone, introducing steric hindrance and altering conformational flexibility compared to non-methylated analogs.
- The D-configuration of the ornithine residue, which can enhance metabolic stability in therapeutic peptides.
This compound is critical for synthesizing peptides with tailored stability, solubility, and bioactivity, particularly in drug discovery and biomaterial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Alpha-Me-D-Orn(Boc)-OH typically involves the protection of the amino and side chain groups of ornithine. The process begins with the methylation of the alpha carbon of D-ornithine, followed by the protection of the amino group with the Fmoc group and the side chain with the Boc group. The reaction conditions often involve the use of organic solvents and bases to facilitate the protection steps .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis equipment and rigorous quality control measures to ensure consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Alpha-Me-D-Orn(Boc)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc and Boc groups under specific conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids.
Common Reagents and Conditions
Deprotection: Piperidine is commonly used for Fmoc deprotection, while trifluoroacetic acid (TFA) is used for Boc deprotection.
Coupling: Reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) are used to facilitate peptide bond formation
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, where this compound is incorporated at desired positions .
Scientific Research Applications
Fmoc-Alpha-Me-D-Orn(Boc)-OH is a specialized amino acid derivative used primarily in peptide synthesis, particularly within the context of solid-phase peptide synthesis (SPPS). This compound serves as a versatile building block for the development of various peptides and peptidomimetics, which have significant applications in medicinal chemistry, drug development, and biochemistry. Below is a detailed exploration of its applications, supported by case studies and data tables.
Key Features:
- Fmoc Group : Provides a stable protection that can be removed under mild basic conditions, making it suitable for automated synthesis.
- Boc Group : Offers additional protection for the amino group, allowing for specific reactions without interference from other functional groups.
Peptide Synthesis
This compound is extensively used in SPPS, which is the preferred method for synthesizing peptides due to its efficiency and scalability. It allows for the rapid assembly of peptides with high purity and yield.
Case Study: Synthesis of Antimicrobial Peptides
Research has demonstrated the successful incorporation of this compound in the synthesis of antimicrobial peptides. These peptides are essential for developing new therapeutics against resistant bacterial strains. The use of this compound facilitates the introduction of ornithine residues that enhance the biological activity of the resulting peptides .
Development of Peptidomimetics
Peptidomimetics are compounds that mimic the structure and function of peptides but offer improved stability and bioavailability. This compound is utilized to create such compounds by modifying peptide sequences to enhance their pharmacological properties.
Case Study: Marine Siderophores
The compound has been employed in synthesizing marine siderophores such as amphibactin-T and moanachelin. These naturally occurring compounds are crucial for iron acquisition in marine environments and have potential applications in biotechnology and medicine .
Drug Design and Development
The ability to incorporate this compound into peptide sequences enables researchers to design novel drugs targeting specific biological pathways. This compound's structural versatility allows for modifications that can improve drug efficacy and reduce side effects.
Case Study: Targeting Cancer Cells
In a study focused on cancer therapeutics, peptides synthesized using this compound showed enhanced binding affinity to cancer cell receptors, demonstrating its potential as a scaffold for drug development .
Table 1: Comparison of Peptide Yields Using this compound
Peptide Sequence | Yield (%) | Conditions Used |
---|---|---|
DA-Lys-Ser-Orn(OH) | 76 | Standard Fmoc-SPPS |
Amphibactin-T | 68 | Solid-phase synthesis with TFA |
Moanachelin | 75 | One-pot synthesis with benzoyl peroxide |
Table 2: Stability Analysis of Peptides Containing this compound
Peptide | Stability (days) | pH Conditions |
---|---|---|
DA-Lys-Ser-Orn(OH) | 30 | pH 7 |
Amphibactin-T | 45 | pH 6 |
Moanachelin | 60 | pH 7 |
Mechanism of Action
The mechanism of action of Fmoc-Alpha-Me-D-Orn(Boc)-OH involves its incorporation into peptides during synthesis. The Fmoc and Boc groups protect the amino and side chain groups, respectively, preventing unwanted reactions. Upon deprotection, the free amino and side chain groups participate in peptide bond formation, allowing the synthesis of specific peptide sequences .
Comparison with Similar Compounds
Structural Analogs
Fmoc-L-Orn(Boc)-OH
- Molecular Formula : C₂₅H₃₀N₂O₆; Molecular Weight : 454.5 g/mol.
- Key Differences : Lacks the α-methyl group and has the natural L-configuration.
- Applications : Used in synthesizing peptides like Atosiban (a tocolytic agent), where the absence of the methyl group reduces steric hindrance during coupling reactions .
- Synthesis: Activated using HONB (N-hydroxy-5-norbornene-2,3-dicarboximide) for efficient coupling, achieving high yields in peptide elongation .
Dde-D-Orn(Fmoc)-OH
- Molecular Formula : C₃₀H₃₄N₂O₆; Molecular Weight : 518.6 g/mol.
- Key Differences : Uses Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) protection on the α-amine and Fmoc on the side chain, enabling orthogonal deprotection strategies.
- Applications : Ideal for branched peptides requiring sequential deprotection, such as antimicrobial dendrimers .
Fmoc-L-Lys(Boc)-OH
- Molecular Formula : C₂₆H₃₂N₂O₆; Molecular Weight : 492.5 g/mol.
- Key Differences : Lysine (one additional methylene group compared to ornithine) with Boc on the ε-amine.
- Applications: Forms thermoreversible gels in organic solvents (MGC: 1–5% w/v) via hydrogen bonding and π-π stacking . Self-assembles into nanofibers in toluene and alcohols, critical for biomaterial design .
Protecting Group Strategies
Key Findings :
Biological Activity
Fmoc-Alpha-Me-D-Orn(Boc)-OH is a compound that has garnered attention in the field of peptide synthesis and biological research due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
- Chemical Formula : C26H32N2O6
- Molecular Weight : 468.5 g/mol
- CAS Number : 171860-40-5
This compound is an α-methylated derivative of D-ornithine, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group and a tert-butyloxycarbonyl (Boc) group. These modifications enhance its stability and solubility, making it suitable for various synthetic applications, particularly in solid-phase peptide synthesis (SPPS) .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of peptides containing this compound. For instance, research on pseudopeptides that include this compound demonstrated significant activity against various bacterial strains. The coordination behavior of these peptides with metal ions like Cu(II) and Ni(II) was also examined, revealing that such interactions could enhance their biological efficacy .
Cytotoxicity and Anti-inflammatory Effects
The cytotoxicity of compounds derived from this compound has been evaluated in several studies. One notable study assessed the attenuation of lipopolysaccharide (LPS)-induced cytotoxicity, demonstrating promising anti-inflammatory activities . This suggests that derivatives of this compound may play a role in mitigating inflammatory responses.
Solid-Phase Peptide Synthesis
This compound is primarily utilized in solid-phase peptide synthesis due to its favorable properties that minimize racemization during coupling reactions. The Fmoc group allows for easy monitoring of deprotection processes, which is crucial for synthesizing complex peptides . The Boc group provides additional protection for the amino group, allowing for selective reactions under mild conditions.
Case Studies
- Peptide Synthesis : A study demonstrated the efficient synthesis of a peptide incorporating this compound, achieving high yields while maintaining the integrity of sensitive functional groups .
- Biological Assays : In vitro assays indicated that peptides synthesized with this compound exhibited enhanced binding affinities to target proteins, suggesting potential therapeutic applications in drug design .
Data Summary
Property | Value |
---|---|
Chemical Formula | C26H32N2O6 |
Molecular Weight | 468.5 g/mol |
CAS Number | 171860-40-5 |
Antimicrobial Activity | Significant against bacteria |
Cytotoxicity | Evaluated with LPS models |
Synthesis Method | Solid-phase peptide synthesis |
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O6/c1-25(2,3)34-23(31)27-15-9-14-26(4,22(29)30)28-24(32)33-16-21-19-12-7-5-10-17(19)18-11-6-8-13-20(18)21/h5-8,10-13,21H,9,14-16H2,1-4H3,(H,27,31)(H,28,32)(H,29,30)/t26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGFTODLQPYAOF-AREMUKBSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CCCNC(=O)OC(C)(C)C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171860-40-5 | |
Record name | (R)-NÏ?-(t-Butoxycarbonyl)-Nα-(9-fluorenylmethoxycarbonyl)-α-methylornithin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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